molecular formula C27H29N3 B3033491 1-[(2,5-dimethylphenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine CAS No. 1030939-19-5

1-[(2,5-dimethylphenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine

Cat. No.: B3033491
CAS No.: 1030939-19-5
M. Wt: 395.5 g/mol
InChI Key: VARPPGRYRXYLMU-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 4-position with a pyrazole ring bearing a naphthalen-1-yl group and at the 1-position with a (2,5-dimethylphenyl)methyl moiety.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3/c1-19-10-11-20(2)23(16-19)18-30-14-12-22(13-15-30)26-17-27(29-28-26)25-9-5-7-21-6-3-4-8-24(21)25/h3-11,16-17,22H,12-15,18H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARPPGRYRXYLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCC(CC2)C3=CC(=NN3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Attachment of the naphthalene moiety: This step involves the coupling of the pyrazole derivative with a naphthalene derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the piperidine ring: This can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Final coupling: The final step involves the coupling of the piperidine derivative with the 2,5-dimethylphenylmethyl group, typically using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dimethylphenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using alkyl halides, electrophilic substitution using electrophiles like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The 2,5-dimethylphenyl moiety is a well-known scaffold in the development of antimicrobial agents. Compounds featuring this structure have shown significant activity against a range of microorganisms, including bacteria and fungi. Research indicates that derivatives of this scaffold can exhibit potent antimicrobial properties, making them candidates for treating antibiotic-resistant infections . The compound may similarly possess antimicrobial activity due to its structural characteristics.

Anticancer Potential
Research has indicated that compounds with similar piperidine and pyrazole structures exhibit anticancer activity. For instance, derivatives have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The naphthalene component may also contribute to this activity by enhancing the compound's interaction with biological targets .

Materials Science

Polymer Additives
The compound can serve as an effective additive in polymer formulations. Its unique structure may provide enhanced thermal stability and UV resistance to polymers such as polyethylene and polycarbonate. This application is particularly valuable in industries focused on developing materials with improved longevity and durability under environmental stressors .

Research Tool

Biological Probes
Due to its complex structure, the compound may be utilized as a biological probe in research settings. Its ability to interact with specific biological targets can help elucidate mechanisms of action for various pathways in cellular biology. Researchers can employ this compound to study receptor-ligand interactions or enzyme inhibition mechanisms, contributing to the broader understanding of biochemical processes .

Data Tables

Application AreaDescriptionPotential Benefits
Medicinal ChemistryAntimicrobial and anticancer activitiesDevelopment of new therapeutic agents
Materials ScienceAdditive for polymers providing UV resistance and thermal stabilityEnhanced material properties
Research ToolBiological probe for studying cellular mechanismsInsights into receptor interactions

Case Studies

  • Antimicrobial Efficacy : A study focusing on phenylpropanoids highlighted the effectiveness of compounds similar to 1-[(2,5-dimethylphenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine against Gram-positive and Gram-negative bacteria. These findings suggest that further exploration of this compound could yield new antimicrobial agents targeting resistant strains .
  • Polymer Applications : Another case study examined the use of similar compounds as UV absorbers in polycarbonate plastics. The results indicated significant improvements in material longevity when incorporating such additives, supporting the potential application of our compound in enhancing polymer performance .
  • Biological Probing : Research utilizing structurally related compounds as probes for studying enzyme inhibition demonstrated their utility in understanding complex biochemical pathways. This suggests that our compound could similarly serve as a valuable tool in biochemical research .

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Fluorophenylmethyl Analog

The compound 1-[(2-fluorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine (CAS: 1025724-82-6) replaces the 2,5-dimethylphenyl group with a 2-fluorophenylmethyl substituent. Molecular weight increases slightly (277.37 g/mol vs. ~291.4 g/mol for the target compound, estimated) .

Sulfonyl-Trifluoromethylphenyl Derivative

4-[5-(Naphthalen-1-yl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine (CAS: 1030386-12-9) introduces a sulfonyl group linked to a trifluoromethylphenyl ring. This modification significantly increases polarity (molecular weight: 485.52 g/mol) and may enhance solubility in aqueous media but reduce membrane permeability .

Core Structure Variations

Unsubstituted Piperidine-Pyrazole-Naphthalene Core

4-[5-(Naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine (CAS: 103660-49-7) lacks the benzyl substituent, resulting in a simpler structure (molecular weight: 277.37 g/mol). This core exhibits reduced steric hindrance, which may improve binding to flat aromatic pockets but decrease metabolic stability .

Pyrazolo-Pyrimidine Derivatives

The patent EP 1 808 168 B1 describes compounds like {4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(3-methyl-isoxazol-5-yl)-methanone, which replace the pyrazole-naphthalene system with a pyrazolo-pyrimidine scaffold. These derivatives often exhibit enhanced kinase inhibition due to the planar pyrimidine ring, though at the cost of increased synthetic complexity .

Structural and Pharmacokinetic Insights

Compound Name Molecular Weight (g/mol) Key Substituents Potential Pharmacokinetic Impact
Target Compound ~291.4* 2,5-Dimethylphenylmethyl High lipophilicity, moderate metabolic stability
2-Fluorophenylmethyl Analog 277.37 2-Fluorophenylmethyl Increased polarity, altered binding affinity
Sulfonyl-Trifluoromethyl Derivative 485.52 Benzenesulfonyl-trifluoromethyl Enhanced solubility, reduced permeability
Unsubstituted Core 277.37 None Lower steric hindrance, faster metabolism
Pyrazolo-Pyrimidine Analogs ~450–500 Methanesulfonyl, isoxazolyl High target specificity, complex synthesis

*Estimated based on structural similarity.

Biological Activity

The compound 1-[(2,5-dimethylphenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine is a complex organic molecule featuring a piperidine core substituted with a 2,5-dimethylphenyl group and a naphthalenyl-pyrazole moiety. This structure suggests potential biological activities, particularly in pharmacological applications. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

Synthesis

The synthesis of the compound involves multiple steps, typically starting from readily available precursors. The general synthetic route includes:

  • Formation of the Piperidine Core : The piperidine ring is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Substitution Reactions : The introduction of the naphthalen-1-yl and 2,5-dimethylphenyl groups is achieved through electrophilic aromatic substitution or nucleophilic addition methods.
  • Final Purification : The product is purified using chromatographic techniques to ensure high purity for biological testing.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties against various pathogens. For instance, derivatives containing the 2,5-dimethylphenyl scaffold have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, demonstrating minimum inhibitory concentrations (MIC) as low as 2 µg/mL .

Anticancer Properties

Research has highlighted the potential anticancer effects of pyrazole derivatives. Compounds similar to the target molecule have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), revealing cytotoxic effects that suggest a mechanism involving apoptosis induction . The combination of pyrazole derivatives with established chemotherapeutics like doxorubicin has shown synergistic effects, enhancing overall efficacy .

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory activity, which has been observed in related pyrazole derivatives. These compounds have been shown to inhibit nitric oxide production and tumor necrosis factor-alpha (TNF-α) release in vitro, indicating potential for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in inflammation and cancer pathways.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes such as xanthine oxidase, which is involved in purine metabolism and inflammation .

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives:

  • Study on Anticancer Activity : A study involving a series of pyrazole derivatives reported significant cytotoxic effects against various cancer cell lines. The most active compounds were identified based on their structure–activity relationship (SAR) analysis .
  • Antimicrobial Efficacy Research : A comprehensive evaluation of antimicrobial activity showed that specific substitutions on the pyrazole ring enhanced activity against resistant strains of bacteria and fungi .

Data Summary

Activity Type MIC (µg/mL) Cell Lines Tested Study Reference
Antimicrobial2S. aureus, E. faecium
AnticancerVariesMCF-7, MDA-MB-231
Anti-inflammatoryN/AIn vitro (cell culture)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,5-dimethylphenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine
Reactant of Route 2
Reactant of Route 2
1-[(2,5-dimethylphenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine

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